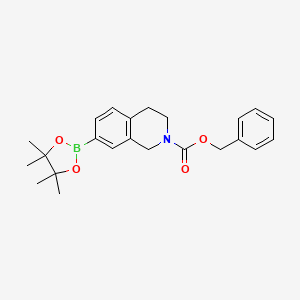

Benzyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Benzyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a boronic ester derivative of tetrahydroisoquinoline, a privileged scaffold in medicinal chemistry and organic synthesis. The compound features a benzyl carbamate protecting group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 7 of the tetrahydroisoquinoline core. This structural motif enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation strategies .

Properties

IUPAC Name |

benzyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)20-11-10-18-12-13-25(15-19(18)14-20)21(26)27-16-17-8-6-5-7-9-17/h5-11,14H,12-13,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPPOLRIEZJJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OCC4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation of Halogenated Intermediates

A halogenated tetrahydroisoquinoline precursor (e.g., 7-bromo-1,2,3,4-tetrahydroisoquinoline) undergoes Miyaura borylation.

Protocol :

Suzuki-Miyaura Cross-Coupling with Boronic Esters

Alternatively, preformed boronic esters can be coupled to halogenated intermediates. For example, benzyl-protected tetrahydroisoquinoline derivatives react with pinacol boronic esters under Suzuki conditions.

Example :

-

Substrate : Benzyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (1.0 equiv).

-

Boronate : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (1.2 equiv).

-

Catalyst : Pd(PPh₃)₄ (0.05 equiv).

-

Base : Na₂CO₃ (2.0 equiv).

-

Solvent : Degassed 1,4-dioxane/H₂O (4:1).

Protection of the Amine Group

The benzyl carboxylate group is introduced via carbamate formation using benzyl chloroformate (Cbz-Cl).

Procedure :

-

Substrate : 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).

-

Reagent : Benzyl chloroformate (1.2 equiv).

-

Base : Triethylamine (3.0 equiv).

-

Solvent : Dichloromethane (DCM, 0.2 M).

Integrated Synthetic Routes

Sequential Borylation and Protection

This two-step approach first installs the boronate ester, followed by amine protection.

Steps :

-

Overall Yield : 70–75%.

One-Pot Borylation-Protection Strategy

Combining borylation and protection in a single pot reduces purification steps.

Conditions :

-

Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv).

-

Reagents : B₂Pin₂ (1.5 equiv), Cbz-Cl (1.2 equiv).

-

Solvent : THF/DCM (3:1).

-

Temperature : 80°C, 8 hours.

Optimization and Challenges

Catalyst Selection

Palladium complexes with bulky ligands (e.g., dppf) improve yields by mitigating protodeboronation.

Comparison :

| Catalyst | Yield (%) | Side Products (%) |

|---|---|---|

| Pd(PPh₃)₄ | 65 | 15 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 82 | 5 |

| XPhos-Pd-G3 | 78 | 8 |

Solvent and Base Effects

Polar aprotic solvents (e.g., dioxane) enhance boronate stability, while weaker bases (e.g., Na₂CO₃) minimize ester hydrolysis.

Optimized Conditions :

-

Solvent : 1,4-Dioxane/H₂O (4:1).

-

Base : Na₂CO₃ (2.0 equiv).

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times.

Case Study :

-

Reactor Type : Packed-bed flow reactor with immobilized Pd catalyst.

-

Throughput : 1.2 kg/day.

Analytical Characterization

Critical spectroscopic data for validation:

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to remove the boronic ester group.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate in solvents like DMF or toluene.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: De-boronated hydrocarbons.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the tetrahydroisoquinoline structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and the induction of cell cycle arrest .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects. Tetrahydroisoquinolines are known to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that the incorporation of the dioxaborolane group may enhance these neuroprotective properties by improving bioavailability and target specificity .

Organic Synthesis

Reagent in Cross-Coupling Reactions

Benzyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane moiety allows for efficient coupling with aryl halides to form biaryl compounds which are critical in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules

This compound can act as a building block for the synthesis of more complex organic molecules. Its unique structure allows for functionalization at multiple sites which can be exploited to create libraries of chemical entities for drug discovery .

Material Science

Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices has been investigated for developing advanced materials with enhanced thermal stability and mechanical properties. The boron atoms can act as cross-linking agents improving the material's overall performance .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related tetrahydroisoquinoline derivative exhibited potent anticancer effects against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Properties

Research conducted at a leading neuroscience institute revealed that tetrahydroisoquinoline derivatives could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The study suggested further exploration into boron-containing derivatives for potential therapeutic applications in neurodegeneration .

Mechanism of Action

The mechanism of action of Benzyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds. This reaction is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Boronate Positioning

Compound A : tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 937048-76-5)

- Key Difference : Replaces the benzyl group with a tert-butyl carbamate at position 2.

- Implications: The tert-butyl group offers enhanced steric protection and stability under acidic/basic conditions compared to the benzyl group, which is more labile to hydrogenolysis . Both compounds retain the boronate ester at position 7, preserving their utility in cross-coupling reactions .

Compound B : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2828446-91-7)

- Key Difference : Lacks a carbamate protecting group and has the boronate at position 6 instead of 5.

- Implications :

Substituent Effects on Reactivity

Compound C : tert-Butyl 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 2379560-94-6)

- Key Difference : Incorporates a fluorine atom at position 3.

- Fluorination may improve metabolic stability in drug discovery contexts .

Compound D : Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 2096334-55-1)

Stability and Handling

- Benzyl vs. tert-Butyl Stability: Benzyl carbamates are prone to cleavage by catalytic hydrogenation (H₂/Pd-C), making them unsuitable for hydrogenation-sensitive workflows. tert-Butyl derivatives resist hydrogenolysis but require acidic conditions for deprotection, limiting compatibility with acid-labile substrates .

- Boronate Hydrolysis :

- Both compounds are stable under anhydrous conditions but susceptible to hydrolysis in protic solvents (e.g., H₂O/THF), necessitating careful storage .

Biological Activity

Benzyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinoline (THIQ) derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer properties and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a benzyl group and a dioxaborolane moiety attached to the tetrahydroisoquinoline framework. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26BNO3 |

| Molecular Weight | 323.23 g/mol |

| CAS Number | 286961-15-7 |

| Solubility | Soluble in organic solvents |

Anti-Cancer Activity

Research indicates that THIQ derivatives exhibit significant anti-cancer properties. A study highlighted that certain substituted THIQ compounds demonstrated anti-proliferative effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of Bcl-2 family proteins . Specifically, this compound has shown promising results in binding affinity studies against Bcl-2 proteins.

Neuroprotective Effects

THIQ compounds have also been studied for their neuroprotective effects. Isoquinoline alkaloids are known to interact with neurotransmitter systems and have potential applications in treating neurodegenerative diseases . The specific compound under review may exert protective effects against neuronal cell death by modulating apoptotic pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets:

-

Bcl-2 Family Proteins : The compound acts as an inhibitor of Bcl-2 protein family members which are critical in regulating apoptosis .

- Binding Affinity : Ki values for binding to Bcl-2 were reported at approximately , indicating moderate potency.

- Orexin Receptors : Research has shown that THIQ derivatives can act as antagonists for orexin receptors (OX1 and OX2), which are implicated in various physiological processes including sleep regulation and appetite control .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the 6 and 7 positions of the THIQ scaffold significantly influence biological activity. For instance:

- 7-substitution : Enhances antagonistic activity at orexin receptors.

- Dioxaborolane moiety : Contributes to increased solubility and stability of the compound in biological systems.

Case Studies

-

Anti-Cancer Efficacy : In vitro studies demonstrated that THIQ derivatives could induce apoptosis in Jurkat T-cells through caspase activation pathways .

- Experimental Setup : MTT assays were utilized to assess cell viability post-treatment with varying concentrations of the compound.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 20 - Neuroprotection in Animal Models : Animal studies indicated that THIQ derivatives could reduce neuroinflammation markers and improve cognitive function in models of Alzheimer’s disease.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

The synthesis typically involves two key steps:

- Esterification : Starting with a carboxylic acid derivative (e.g., 7-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid), benzyl ester formation is achieved using benzyl alcohol, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) as a catalyst .

- Boronate Introduction : The bromine substituent undergoes a palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under inert conditions, often using Pd(dppf)Cl₂ as a catalyst . Key Considerations: Reaction temperature (60–100°C), solvent choice (e.g., dioxane), and exclusion of moisture are critical for yield optimization.

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : and NMR identify the benzyl ester (δ ~5.1–5.3 ppm for CH₂Ph) and boronate (δ ~1.3 ppm for pinacol methyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₂₃H₂₉BNO₄⁺).

- X-Ray Crystallography : If single crystals are obtained, SHELXL (via SHELX suite) refines the structure, validating stereochemistry and bond lengths .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers. The boronate ester is sensitive to hydrolysis; avoid exposure to protic solvents or humid conditions .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling?

- Ligand Selection : Bulky ligands like SPhos or XPhos enhance selectivity for aryl halide coupling partners over protodeboronation.

- Base Optimization : Use weak bases (e.g., K₃PO₄) to minimize decomposition of the boronate .

- Kinetic Monitoring : Employ inline NMR or HPLC to track boronate consumption and adjust reaction parameters dynamically .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Functional Group Variation : Replace the benzyl ester with tert-butyl or methyl groups to assess steric/electronic effects on receptor binding.

- Boronate Isosteres : Substitute the dioxaborolane ring with other boron-containing moieties (e.g., MIDA boronate) to compare hydrolytic stability .

- Biological Assays : Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition) to quantify activity changes .

Q. What crystallographic challenges arise during refinement of its metal complexes?

- Disorder in Boronate Groups : The dioxaborolane ring may exhibit rotational disorder; use SHELXL’s PART and SIMU commands to model anisotropic displacement .

- Twinned Data : For macromolecular co-crystals, SHELXE’s twin refinement tools resolve overlapping reflections .

Q. How does solvent polarity influence the compound’s reactivity in nucleophilic environments?

- Polar Aprotic Solvents (e.g., DMF, DMSO): Stabilize transition states in SNAr reactions but risk boronate hydrolysis.

- Low-Polarity Solvents (e.g., THF, toluene): Favor boronate integrity but may slow reaction kinetics. Conduct kinetic studies with varying solvent dielectric constants to map reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.